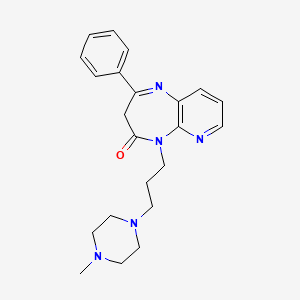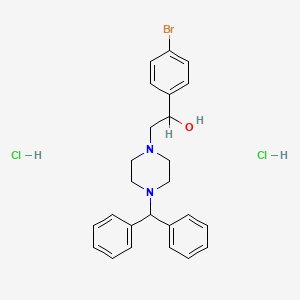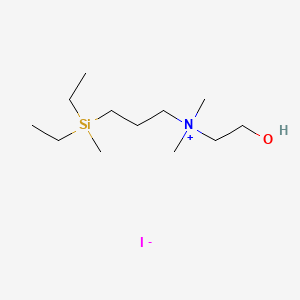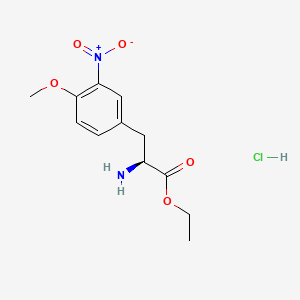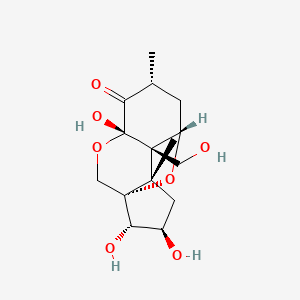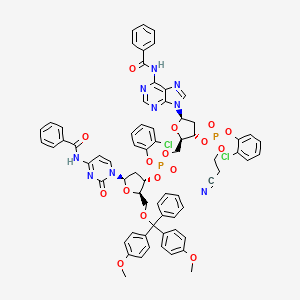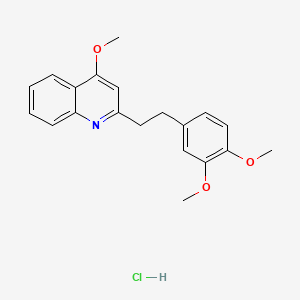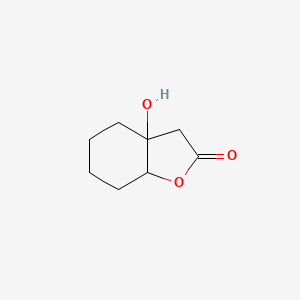
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- typically involves the condensation of hexahydro-1H-azepine with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, and thiol groups.
Aplicaciones Científicas De Investigación
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro and chloro groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Azepine, 1-aminohexahydro-: Similar structure but lacks the benzylidene and nitro groups.
1H-Azepine, 1-[(4-chloro-3-nitrophenyl)sulfonyl]hexahydro-: Contains a sulfonyl group instead of the benzylidene group.
Uniqueness
1H-Azepine, 1-((4-chloro-3-nitrobenzylidene)amino)hexahydro- is unique due to the presence of both the chloro and nitro groups, which enhance its reactivity and potential biological activities. These functional groups also contribute to its distinct chemical properties and applications in various fields.
Propiedades
Número CAS |
73855-79-5 |
|---|---|
Fórmula molecular |
C13H16ClN3O2 |
Peso molecular |
281.74 g/mol |
Nombre IUPAC |
(E)-N-(azepan-1-yl)-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H16ClN3O2/c14-12-6-5-11(9-13(12)17(18)19)10-15-16-7-3-1-2-4-8-16/h5-6,9-10H,1-4,7-8H2/b15-10+ |
Clave InChI |
RSUACCCXPXYDJT-XNTDXEJSSA-N |
SMILES isomérico |
C1CCCN(CC1)/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1CCCN(CC1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)

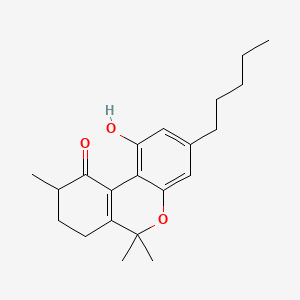
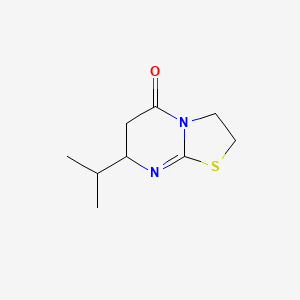
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
